molecular formula C30H38BrNO2 B8202121 4-broMo-N,N-bis(4-(hexyloxy)phenyl)aniline

4-broMo-N,N-bis(4-(hexyloxy)phenyl)aniline

Cat. No.: B8202121
M. Wt: 524.5 g/mol
InChI Key: WETNVCNRVWFRSH-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline is an organic compound with the molecular formula C30H38BrNO2. It is known for its applications in organic synthesis and materials science. This compound is often used as a precursor in the synthesis of various organic materials, including liquid crystals and fluorescent probes .

Preparation Methods

The synthesis of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline typically involves the reaction of aniline derivatives with brominated alkyl compounds. One common method includes the reaction of 4-bromoaniline with 4-(hexyloxy)phenyl derivatives under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules[][3].

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in various applications, including as a catalyst or a fluorescent probe .

Comparison with Similar Compounds

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which impart distinct properties and make it suitable for specialized applications in materials science and organic synthesis.

Properties

IUPAC Name

N-(4-bromophenyl)-4-hexoxy-N-(4-hexoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38BrNO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETNVCNRVWFRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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